molecular formula C15H11ClN4S B12007051 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007051
M. Wt: 314.8 g/mol
InChI Key: QKKLUASVVJOQNW-LICLKQGHSA-N
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Description

4-((4-CHLOROBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The azomethine group can form hydrogen bonds with enzymes, altering their activity. The thiol group can interact with metal ions, affecting various biochemical pathways. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-chlorobenzylidene moiety imparts unique electronic properties to the compound, enhancing its reactivity and potential biological activity. This makes it distinct from other similar compounds which may have different substituents on the benzylidene group .

Properties

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h1-10H,(H,19,21)/b17-10+

InChI Key

QKKLUASVVJOQNW-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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